molecular formula C17H17N3O4S B2549497 3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate CAS No. 400077-16-9

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate

Katalognummer: B2549497
CAS-Nummer: 400077-16-9
Molekulargewicht: 359.4
InChI-Schlüssel: KUCBUDIUXBTWSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate is a complex organic compound with a molecular formula of C17H17N3O4S. This compound is known for its unique structural features, which include a pyridine ring substituted with cyano and methyl groups, and a benzenecarboxylate moiety substituted with a dimethylamino sulfonyl group. These structural characteristics make it an interesting subject for various chemical and biological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate (CDM) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CDM has the molecular formula C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S and features a pyridine ring substituted with cyano and methyl groups, along with a benzenecarboxylate moiety containing a dimethylamino sulfonyl group. These structural characteristics are believed to contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of CDM typically involves several multi-step organic reactions:

  • Formation of the Pyridine Ring : A condensation reaction using malononitrile and acetylacetone in the presence of a base such as triethylamine.
  • Substitution Reactions : Introduction of cyano and methyl groups through electrophilic substitution reactions.
  • Formation of the Benzenecarboxylate Moiety : Synthesized separately and coupled with the pyridine ring via Suzuki-Miyaura cross-coupling.
  • Introduction of the Dimethylamino Sulfonyl Group : Final modifications to complete the structure.

Biological Activity

Research indicates that CDM exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that CDM may possess antimicrobial activity against various pathogens. This is hypothesized to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
  • Anticancer Properties : There is growing evidence that CDM can inhibit the proliferation of cancer cells. The mechanism appears to involve binding to specific enzymes or receptors that play critical roles in cell cycle regulation and apoptosis.

The proposed mechanisms by which CDM exerts its biological effects include:

  • Enzyme Inhibition : CDM may inhibit enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to reduced cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and survival.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that CDM can significantly reduce cell viability in various cancer cell lines. For instance, studies have shown IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.
  • Animal Models : In vivo studies utilizing animal models have provided insights into the therapeutic potential of CDM. For example, models of induced tumors have shown reduced tumor growth rates upon treatment with CDM compared to control groups.

Comparative Analysis

To better understand the unique properties of CDM, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylateSimilar pyridine ring but different substitution patternAnticancer activity observed
3-Cyano-4,6-dimethyl-2-pyridoneLacks benzenecarboxylate moietyLower biological activity reported

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). High-performance liquid chromatography (HPLC) with >95% purity thresholds, as seen in analogous pyridinecarboxylate derivatives, can monitor intermediate purity . Structural validation via bond angle analysis (e.g., C–C–N angles ~109.6°) ensures correct stereochemistry, similar to triazolo-pyridine derivatives .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer: Combine nuclear magnetic resonance (NMR) for functional group identification, X-ray crystallography for bond distance/angle verification (e.g., C10–C11 distances ≈1.54 Å ), and mass spectrometry for molecular weight confirmation (e.g., matching theoretical vs. observed m/z). SMILES notation (e.g., CN(C)CC1=CC... ) aids in computational validation of connectivity.

Q. How should stability studies be designed to assess the compound's degradation under various storage conditions?

  • Methodological Answer: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with split-plot designs to isolate variables like light exposure and humidity . HPLC or UV-Vis spectroscopy tracks degradation products, while statistical models (e.g., ANOVA for split-split plots) identify significant degradation pathways .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer: Cross-validate density functional theory (DFT) calculations with experimental kinetic studies (e.g., reaction rates under varying pH). Discrepancies in bond angles (e.g., deviations >2° from DFT-predicted angles ) may indicate steric hindrance or solvent effects. Replicate experiments using randomized block designs to minimize bias .

Q. How to design experiments to assess the compound's environmental fate and ecological risks?

  • Methodological Answer: Adopt frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations and bioaccumulation potential . Use split-plot field studies to monitor distribution in soil/water compartments over time, coupled with LC-MS for trace detection . Ecotoxicology assays (e.g., Daphnia magna mortality rates) quantify acute/chronic effects .

Q. What strategies can elucidate the compound's structure-activity relationship (SAR) in biological systems?

  • Methodological Answer: Synthesize analogs (e.g., modifying the dimethylamino sulfonyl group) and assay bioactivity (e.g., antioxidant capacity via DPPH assays, as in phenolic compound studies ). Multivariate analysis (e.g., PCA of structural descriptors like logP and H-bond donors) correlates substituents with activity .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer: Re-measure properties using standardized protocols (e.g., shake-flask method for logP). Compare results with computational predictions (e.g., ChemAxon software) and resolve outliers via interlaboratory validation. Statistical tools like Grubbs’ test identify anomalous data points .

Q. What experimental designs mitigate confounding variables when studying the compound's antioxidant activity?

  • Methodological Answer: Implement factorial designs to isolate factors like pH, temperature, and co-solvents. Use positive controls (e.g., ascorbic acid) and negative controls (solvent-only) in antioxidant assays, as seen in flavonoid studies . Replicates (n ≥ 4) reduce variability, and ANOVA partitions variance sources .

Q. Environmental and Toxicological Profiling

Q. How to evaluate the compound's persistence in aquatic ecosystems?

  • Methodological Answer: Conduct OECD 301 biodegradability tests (e.g., Closed Bottle Test) under simulated environmental conditions . Monitor half-life via LC-MS and compare degradation kinetics with structurally related sulfonamides. Sediment-water partitioning coefficients (Kd) predict bioavailability .

Q. What in vitro models are suitable for preliminary ecotoxicological screening?

  • Methodological Answer: Use algal growth inhibition tests (Raphidocelis subcapitata) and zebrafish embryo assays (FET) for acute toxicity. Cell-based models (e.g., HepG2 cells) assess metabolic disruption, while proteomic profiling identifies stress biomarkers (e.g., HSP70 upregulation) .

Eigenschaften

IUPAC Name

(3-cyano-4,6-dimethylpyridin-2-yl) 3-(dimethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11-8-12(2)19-16(15(11)10-18)24-17(21)13-6-5-7-14(9-13)25(22,23)20(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCBUDIUXBTWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.